

# Application Notes: 1,2-Diethoxyethane as a High-Boiling Point Ethereal Solvent

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Compound of Interest		
Compound Name:	1,2-Diethoxyethane	
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### Introduction

**1,2-Diethoxyethane**, also known as ethylene glycol diethyl ether or diethyl cellosolve, is a clear, colorless liquid with a faint, ether-like odor.[1][2] It is a polar aprotic solvent with a higher boiling point than many common ethereal solvents like diethyl ether or tetrahydrofuran (THF), making it a valuable tool for chemical reactions requiring elevated temperatures.[2] Its chemical stability and ability to dissolve a wide range of polar and non-polar substances make it suitable for various applications in research and industry, including organic synthesis, electrochemistry, and materials science.[2][3][4]

## Physicochemical Properties of 1,2-Diethoxyethane

The following table summarizes the key physical and chemical properties of **1,2-diethoxyethane**.



Property	Value	References
Molecular Formula	C6H14O2	[3][5]
Molecular Weight	118.17 - 118.18 g/mol	[3][5]
Appearance	Clear, colorless liquid	[1][6]
Boiling Point	119.4 - 121.4 °C	[1][2][5][7]
Melting Point	-74 °C	[1][2][5]
Density (at 20°C)	0.839 - 0.8484 g/mL	[1][6][7]
Flash Point	20.6 - 35 °C	[6][7]
Solubility in Water	Slightly soluble to soluble (20-34 g/L at 20°C)	[1][2][7]
Solubility in Organic Solvents	Miscible with acetone, toluene, and alcohol	
Vapor Pressure (at 20°C)	9 mmHg	[1][2]
Refractive Index (at 20°C)	1.390 - 1.394	[5][6]

# **Applications and Experimental Protocols Solvent for Grignard Reactions**

Application: Ethereal solvents are essential for the formation and reaction of Grignard reagents (RMgX) because they solvate the magnesium atom, stabilizing the reagent.[8][9] While diethyl ether and THF are common, their low boiling points limit the reaction temperature. **1,2- Diethoxyethane** serves as an excellent high-boiling point alternative, allowing for reactions with less reactive halides or enabling reactions to proceed at a faster rate.

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of a Grignard reagent with a ketone to form a tertiary alcohol.[9][10][11]

Materials:



- Magnesium turnings
- Alkyl or aryl halide (e.g., bromobenzene)
- Ketone (e.g., acetone)
- Anhydrous **1,2-diethoxyethane**
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution or dilute HCl
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon).

### Procedure:

- Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove moisture. Maintain a positive pressure of inert gas throughout the reaction.
- Grignard Reagent Formation:
  - Place magnesium turnings in the flask.
  - Add a small amount of anhydrous 1,2-diethoxyethane to just cover the magnesium.
  - Dissolve the alkyl/aryl halide in anhydrous 1,2-diethoxyethane and add it to the dropping funnel.
  - Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness or gentle reflux), add a single crystal of iodine or gently warm the mixture.[12]
  - Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.



- After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Ketone:
  - Dissolve the ketone in anhydrous 1,2-diethoxyethane and add it to the dropping funnel.
  - Cool the Grignard reagent solution in an ice bath.
  - Add the ketone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Isolation:
  - Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH<sub>4</sub>Cl solution or dilute HCl.[12]
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).
  - Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
  - Filter the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol, which can be further purified by distillation or chromatography.



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Workflow for Grignard Synthesis.



## **Co-solvent in Lithium-Ion Battery Electrolytes**

Application: Glycol ethers (glymes) are often used as co-solvents with cyclic carbonates (like ethylene carbonate, EC) in lithium-ion battery electrolytes.[13][14] Their ability to solvate lithium ions effectively can influence ion transport properties and the stability of the solid-electrolyte interphase (SEI) on the anode.[15] **1,2-diethoxyethane**, as a glyme, can be explored in electrolyte formulations to potentially enhance battery performance, especially in terms of ionic conductivity and safety, due to its higher boiling point and flash point compared to shorter-chain glymes like 1,2-dimethoxyethane (DME).

Experimental Protocol: Preparation of a Li-ion Battery Electrolyte

This protocol outlines the preparation of a non-aqueous electrolyte using **1,2-diethoxyethane** as a co-solvent. All procedures must be performed in an argon-filled glovebox where moisture and oxygen levels are below 1 ppm.

#### Materials:

- Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide LiTFSI, or Lithium hexafluorophosphate LiPF<sub>6</sub>)
- Ethylene Carbonate (EC), battery grade
- **1,2-Diethoxyethane**, battery grade (anhydrous)
- Volumetric flasks, magnetic stirrer, and analytical balance (inside a glovebox).

## Procedure:

- Preparation of Solvent Mixture:
  - Inside the glovebox, decide on the desired volumetric or weight ratio of the solvents (e.g., 1:1 w/w EC:1,2-diethoxyethane).
  - In a clean, dry container on a balance, weigh the required amount of solid EC.
  - Gently heat the container on a hot plate (set to ~40°C) until the EC melts.

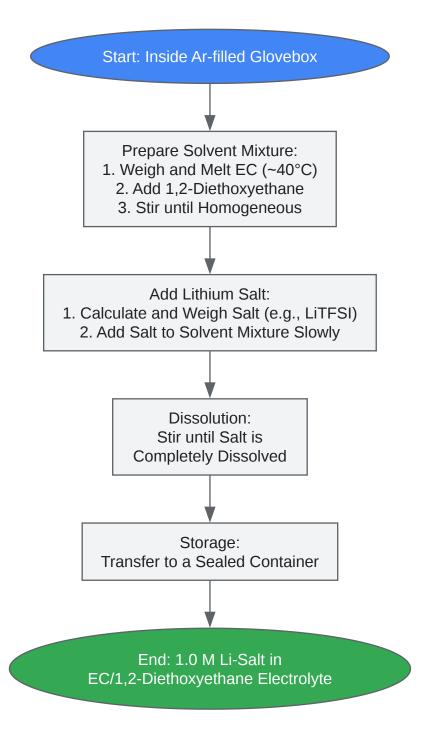


- Add the required weight of anhydrous **1,2-diethoxyethane** to the molten EC.
- Stir the mixture until a homogeneous solution is formed. Allow it to cool to the glovebox ambient temperature.
- · Dissolving the Lithium Salt:
  - Calculate the mass of the lithium salt needed to achieve the target concentration (e.g., 1.0 M).
  - Slowly add the pre-weighed lithium salt to the solvent mixture while stirring continuously.
  - Continue stirring until the salt is completely dissolved. This may take several hours. Avoid vigorous stirring that could introduce gas bubbles.

## Storage:

- Once the salt is fully dissolved, transfer the electrolyte solution into a tightly sealed, labeled container.
- Store the electrolyte inside the glovebox until it is needed for cell assembly.





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Electrolyte Preparation Workflow.

## **Medium for Nanoparticle Synthesis**

Application: **1,2-Diethoxyethane** can be used as a high-boiling point solvent in the solvothermal or polyol synthesis of nanoparticles.[16] In these methods, the high temperature

## Methodological & Application





allows for the decomposition of precursors and the controlled nucleation and growth of nanoparticles. The coordinating nature of the ether oxygens can also help to stabilize the nanoparticles during their formation, controlling their size and preventing aggregation.

Experimental Protocol: General Solvothermal Synthesis of Metal Oxide Nanoparticles

This protocol provides a general method for synthesizing metal oxide nanoparticles (e.g., ZnO, Fe<sub>3</sub>O<sub>4</sub>).

### Materials:

- Metal precursor (e.g., Zinc acetate, Iron(III) acetylacetonate)
- 1,2-Diethoxyethane (solvent)
- Surfactant/capping agent (e.g., oleic acid, oleylamine) (optional)
- Precipitating agent (e.g., sodium hydroxide) (optional)
- · Teflon-lined stainless-steel autoclave
- Centrifuge, sonicator.
- Washing solvents (e.g., ethanol, hexane).

## Procedure:

- Precursor Solution Preparation:
  - In a beaker, dissolve the metal precursor in 1,2-diethoxyethane. Sonication may be used to aid dissolution.
  - If a capping agent is used, add it to the solution and stir until it is well-mixed.
- Reaction:
  - Transfer the precursor solution to the Teflon liner of the autoclave. If a precipitating agent is required, it can be added at this stage.

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- Seal the autoclave tightly and place it in a programmable oven.
- Heat the autoclave to the desired reaction temperature (e.g., 180-220°C, well above the boiling point of the solvent) and hold for several hours (e.g., 6-24 hours). The high pressure generated within the autoclave allows the solvent to reach these temperatures.

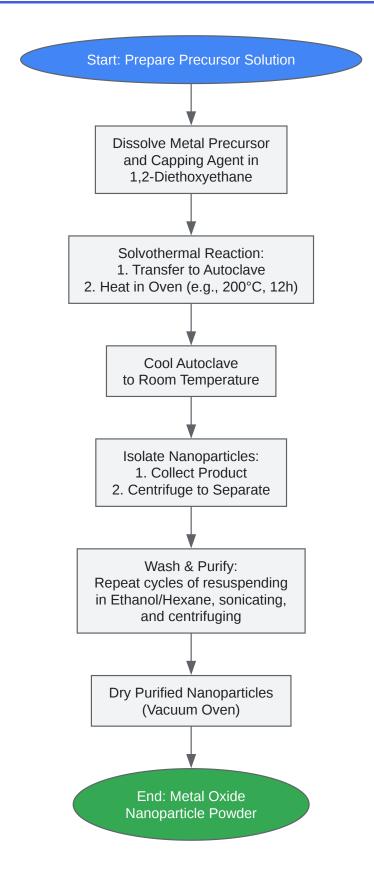
### Isolation and Purification:

- Allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
- Open the autoclave and collect the product, which may be a suspension or a precipitate.
- Separate the nanoparticles from the reaction solution by centrifugation.
- Wash the collected nanoparticles multiple times with ethanol and/or hexane to remove any unreacted precursors, byproducts, and excess capping agents. This typically involves resuspending the particles in the wash solvent, sonicating, and then centrifuging again.

### Drying:

 After the final wash, dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine powder.





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Solvothermal Nanoparticle Synthesis.



## Safety and Handling

**1,2-Diethoxyethane** is a hazardous chemical that requires careful handling.[1]

### Hazards:

- Flammability: Highly flammable liquid and vapor.[17][18] Vapors are heavier than air and may travel to an ignition source and flash back.[1]
- Health Hazards: Causes serious eye irritation or damage.[17][18] It is also classified as a
  reproductive toxin, suspected of damaging fertility and harming the unborn child.[17][18][19]
  Inhalation or ingestion of high concentrations can cause symptoms like headache, dizziness,
  and nausea.[2]
- Peroxide Formation: Like other ethers, it can form explosive peroxides upon exposure to air and light, especially during storage.[1][18]

## Precautions for Safe Handling:

- Always handle 1,2-diethoxyethane in a well-ventilated area, preferably within a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[18]
- Keep the container tightly closed when not in use.[18]
- Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[17][18]
- Use explosion-proof electrical equipment and non-sparking tools.[18]
- Ground and bond containers and receiving equipment to prevent static discharge.[18]

## Storage Conditions:

 Store in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[17]



- Protect from light.[6]
- To inhibit peroxide formation, it is recommended to store the solvent under an inert atmosphere, such as a nitrogen blanket.[1]

#### First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove all contaminated clothing. Wash affected skin thoroughly with soap and water.[1]
- Inhalation: Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[1][18]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give
  one or two glasses of water to dilute the chemical. Seek immediate medical attention.[1]

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